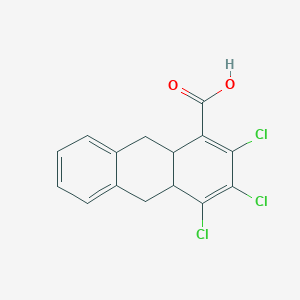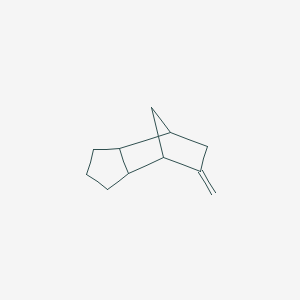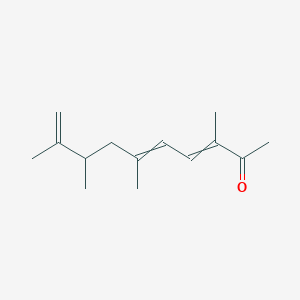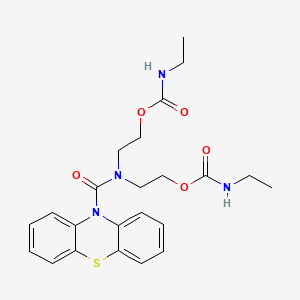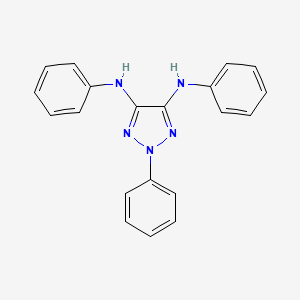![molecular formula C14H26O3 B14496555 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene CAS No. 64651-87-2](/img/structure/B14496555.png)
1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a propyl chain bearing a tert-butylperoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene typically involves the reaction of cyclohexene with a tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxy group can participate in oxidation reactions, forming corresponding alcohols or ketones.
Reduction: Reduction of the peroxy group can yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylperoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be employed under mild conditions.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions to create polymers with specific properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of specialty polymers and as a crosslinking agent in rubber manufacturing.
Wirkmechanismus
The mechanism by which 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene exerts its effects involves the generation of free radicals. The tert-butylperoxy group decomposes under specific conditions to form radicals, which can initiate polymerization reactions or induce oxidative stress in biological systems. The molecular targets and pathways involved include the interaction with unsaturated bonds in polymers or biological molecules, leading to chain reactions that propagate the radical species.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane
- 3-(tert-Butylperoxy)-1-cyclohexene
Comparison: 1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to similar compounds. For instance, 1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane has a different substitution pattern, affecting its radical generation efficiency and stability. Similarly, 3-(tert-Butylperoxy)-1-cyclohexene lacks the propyl chain, leading to variations in its reactivity and applications.
Eigenschaften
CAS-Nummer |
64651-87-2 |
|---|---|
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
1-[3-(tert-butylperoxymethoxy)propyl]cyclohexene |
InChI |
InChI=1S/C14H26O3/c1-14(2,3)17-16-12-15-11-7-10-13-8-5-4-6-9-13/h8H,4-7,9-12H2,1-3H3 |
InChI-Schlüssel |
BQBUCMOGMXBCEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOCOCCCC1=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


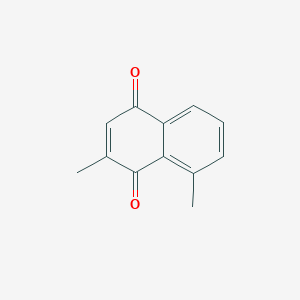
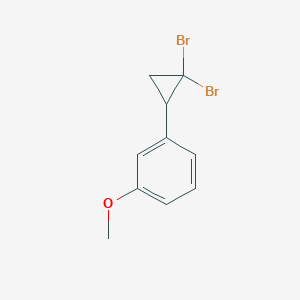


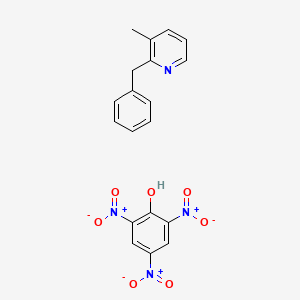

![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
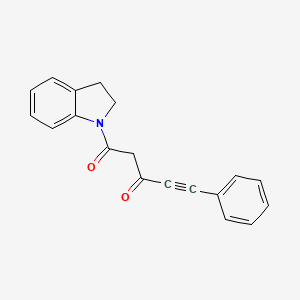
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
